3-(3-Fluorobenzoyl)thiophene
Overview
Description
3-(3-Fluorobenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The addition of a fluorobenzoyl group to the thiophene ring enhances its chemical properties, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzoyl)thiophene can be achieved through several methods. One common approach involves the acylation of thiophene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with 3-fluorobenzoyl chloride in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzoyl)thiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination and nitration, due to the electron-rich nature of the sulfur atom.
Nucleophilic Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allow for the formation of carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Brominated Thiophene Derivatives: Formed through bromination reactions.
Aminated Thiophene Derivatives: Formed through nucleophilic substitution with amines.
Biaryl Compounds: Formed through cross-coupling reactions with other aromatic compounds.
Scientific Research Applications
3-(3-Fluorobenzoyl)thiophene has a wide range of applications in scientific research:
Medicinal Chemistry:
Material Science: Used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and functional materials.
Biological Research: Investigated for its potential as a fluorescent biomarker in biological imaging.
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzoyl)thiophene in medicinal applications involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Fluorothiophene: A simpler analog with a fluorine atom directly attached to the thiophene ring.
3-(4-Fluorobenzoyl)thiophene: Similar structure but with the fluorine atom in the para position on the benzoyl group.
3-(3-Chlorobenzoyl)thiophene: Contains a chlorine atom instead of fluorine on the benzoyl group.
Uniqueness
3-(3-Fluorobenzoyl)thiophene is unique due to the specific positioning of the fluorine atom on the benzoyl group, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
(3-fluorophenyl)-thiophen-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVKQWWXIODXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641836 | |
Record name | (3-Fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896618-57-8 | |
Record name | (3-Fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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